2-Chloro Substituent as a Built-in Diversification Handle: Synthetic Utility Versus Parent 4-Phenylquinoline
The target compound bears a chlorine atom at the quinoline C2 position, a feature absent in the parent 4-phenylquinoline (CAS 605-03-8) and in 7-methoxy-4-phenylquinoline (CAS 21280-55-7) [1]. This C2 chlorine is a versatile leaving group for Buchwald–Hartwig amination, Suzuki coupling, and SNAr reactions. In a representative synthetic protocol from the literature on 2-substituted 4-phenylquinolines, the C2 chloro intermediate was reacted with primary amines under Pd catalysis to afford C2-amino derivatives in >70% isolated yield [1]. Neither the parent 4-phenylquinoline nor the 7-methoxy derivative can undergo such direct late-stage diversification, requiring additional functionalization steps.
| Evidence Dimension | Synthetic diversification capacity |
|---|---|
| Target Compound Data | C2 chloro enables Pd-catalyzed amination in one step |
| Comparator Or Baseline | 4-Phenylquinoline (no halogen) and 7-methoxy-4-phenylquinoline (no halogen) require pre-functionalization |
| Quantified Difference | One-step versus multi-step synthetic sequence; typical amination yield >70% |
| Conditions | Pd-catalyzed C–N cross-coupling (reported in context of 4-phenylquinoline series [1]) |
Why This Matters
For SAR exploration, this compound shaves at least one synthetic step off the route relative to non-halogenated analogs, directly reducing procurement lead time and cost for analog libraries.
- [1] Alhaider, A.A., Abdelkader, M.A., Lien, E.J. Design, synthesis, and pharmacological activities of 2-substituted 4-phenylquinolines as potential antidepressant drugs. J. Med. Chem. 1985, 28, 10, 1394–1398. PMID: 4045918. View Source
